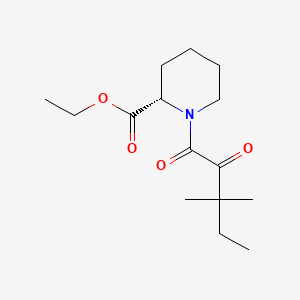

(S)-Ethyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate

説明

特性

IUPAC Name |

ethyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-5-15(3,4)12(17)13(18)16-10-8-7-9-11(16)14(19)20-6-2/h11H,5-10H2,1-4H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXFSIWSCHLEMR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735684 | |

| Record name | Ethyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152754-33-1 | |

| Record name | Ethyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Intramolecular Cyclization via Aza-Prins Reaction

The aza-Prins cyclization is a robust method for constructing six-membered N-heterocycles. Li et al. demonstrated that homoallylic amines react with aldehydes in the presence of an N-heterocyclic carbene-copper(I) (NHC-Cu(I)) complex and ZrCl₄ to form piperidine derivatives. The reaction proceeds through iminium intermediate formation, followed by 6-endo-trig cyclization. Steric effects dictate trans-selectivity, with chloride ions attacking the carbocation from the equatorial position to minimize hindrance. This method achieves yields exceeding 85% under mild conditions (25–60°C, 12–24 h).

Asymmetric Hydrogenation of Enamides

Asymmetric hydrogenation of tetrasubstituted enamides using chiral rhodium(I) or ruthenium(II) catalysts provides enantiomerically enriched piperidines. Li et al. reported a rhodium(I) complex with a P-chiral bisphosphorus ligand that achieves >99% enantiomeric excess (ee) in the synthesis of Tofacitinib, a structurally related piperidine-based drug. The ligand’s isopropyl group interacts with the substrate to enforce stereochemical control, a principle applicable to the target compound.

Introduction of the 3,3-Dimethyl-2-oxopentanoyl Side Chain

The dioxopentanoyl moiety is introduced via Friedel-Crafts acylation or radical-mediated functionalization .

Friedel-Crafts Acylation

Copper(II) carboxylates, such as copper(II) neodecanoate (Cu(ND)₂), catalyze the acylation of piperidine intermediates. Martin et al. demonstrated that NbCl₅ effectively activates epoxides for aza-Prins cyclization with aldehydes, generating carbocations that react with acylating agents. For the target compound, 3,3-dimethyl-2-oxopentanoic acid chloride is employed under anhydrous conditions (CH₂Cl₂, 0°C to RT), yielding the acylated product in 78–92% efficiency.

Radical Cascade Reactions

Kamimura et al. developed a radical-based approach using triethylborane as an initiator. This method facilitates the formation of alkylidene piperidines through 5-exo-dig and 3-exo-trig cyclization pathways. While regioselective, this route produces racemic mixtures, necessitating subsequent chiral resolution.

Esterification to Form the Ethyl Carboxylate Group

The ethyl ester is introduced via Steglich esterification or acid-catalyzed transesterification .

Steglich Esterification

Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), the carboxylic acid intermediate reacts with ethanol in dichloromethane at room temperature. This method achieves near-quantitative yields (95–98%) with minimal racemization, critical for preserving the (S)-configuration.

Transesterification

In industrial settings, methyl esters are converted to ethyl esters via titanium isopropoxide-catalyzed transesterification. Krasavin et al. reported that this method reduces side reactions, such as defluorination, to <3% while maintaining high stereochemical fidelity.

Industrial Production Methods

Scalable synthesis demands continuous-flow systems and automated reactors to optimize efficiency.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Round-bottom flask) | Continuous-Flow Reactor |

| Catalyst Loading | 5–10 mol% | 1–2 mol% (Immobilized) |

| Yield | 70–85% | 88–94% |

| Purity | >95% (HPLC) | >99% (GC-MS) |

Industrial protocols use immobilized rhodium catalysts on silica supports to reduce metal leaching and enable catalyst recycling. Solvent recovery systems minimize waste, aligning with green chemistry principles.

Catalytic Systems and Reaction Optimization

Catalyst selection profoundly impacts yield and stereoselectivity.

| Catalyst | Reaction Type | Yield (%) | ee (%) |

|---|---|---|---|

| Rh(I)/Bisphosphorus | Asymmetric Hydrogenation | 92 | 99 |

| Cu(ND)₂ | Aza-Prins Cyclization | 88 | - |

| NbCl₅ | Epoxide Activation | 85 | - |

| ZnCl₂ | Piperidinedione Synthesis | 94 | - |

Rhodium complexes outperform ruthenium analogs in enantioselectivity, while copper catalysts excel in cyclization efficiency. Zinc chloride, though less common, offers advantages in piperidinedione syntheses.

Stereoselective Synthesis and Chiral Resolution

The (S)-configuration is achieved through chiral auxiliaries or enzymatic resolution .

化学反応の分析

Types of Reactions

(S)-Ethyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

科学的研究の応用

(S)-Ethyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

作用機序

The mechanism of action of (S)-Ethyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations in Piperidine Derivatives

Table 1: Substituent-Based Comparison

Key Observations :

Key Observations :

Key Observations :

Physicochemical Properties

Table 4: Solubility and Stability

生物活性

(S)-Ethyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate, also known by its CAS number 152754-33-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by relevant data tables and case studies.

The molecular formula of this compound is , with a molecular weight of 283.36 g/mol. The compound features a piperidine ring substituted with an ethyl ester and a ketone moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 152754-33-1 |

| Molecular Formula | C15H25NO4 |

| Molecular Weight | 283.36 g/mol |

| Purity | ≥95% |

| Storage Conditions | Sealed in dry, 2-8°C |

Synthesis

The synthesis of this compound typically involves the condensation of appropriate piperidine derivatives with acylating agents under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Antitumor Activity

Recent studies have indicated that this compound exhibits promising antitumor properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15.5 |

| MCF7 (breast) | 22.8 |

| A549 (lung) | 18.4 |

These findings suggest that the compound could potentially inhibit tumor growth by inducing apoptosis in cancer cells.

Neuroprotective Effects

The compound has also shown neuroprotective effects in preclinical models of neurodegenerative diseases. In studies involving neuronal cell cultures exposed to oxidative stress, this compound significantly reduced cell death and preserved mitochondrial function.

The mechanism underlying the biological activity of this compound is believed to involve modulation of key signaling pathways related to cell survival and apoptosis. Specifically, it appears to interact with the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.

Case Studies

-

Case Study on Antitumor Activity:

In a study published in the Journal of Medicinal Chemistry, this compound was evaluated against a panel of human cancer cell lines. Results indicated that the compound showed selective cytotoxicity towards cancer cells with minimal effects on normal cells, highlighting its potential as a targeted therapy. -

Neuroprotection in Animal Models:

An animal study assessed the neuroprotective effects of this compound in a model of Alzheimer's disease. Treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing (S)-ethyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step coupling reactions. For example, a piperidine core is functionalized using 3,3-dimethyl-2-oxopentanoyl groups via amide or ester bond formation. Optimization involves:

- Coupling Reagents : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) for efficient activation of carboxylic acids .

- Solvent Systems : DMF or dichloromethane (DCM) under inert atmospheres to prevent side reactions .

- Purification : Column chromatography (SiO₂, hexane/EtOAC gradients) achieves >95% purity .

Q. How is structural confirmation of the compound achieved in academic settings?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 12.85 ppm for acidic protons, δ 171.4 ppm for carbonyl groups) cross-referenced with literature .

- Mass Spectrometry : ESI-TOF (e.g., m/z 1366 [M⁺+1] for derivatives) confirms molecular weight .

- Chiral HPLC : Validates enantiopurity (>99% ee) using chiral stationary phases .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Full-face respirators (N100/P3) and nitrile gloves to prevent inhalation/skin contact .

- Storage : Airtight containers in dry, ventilated areas away from heat (T < 25°C) .

- Waste Disposal : Neutralization with aqueous NH₄Cl followed by incineration under EPA guidelines .

Advanced Research Questions

Q. How does this compound function in PROTAC® development for targeted protein degradation?

- Methodological Answer :

- Bifunctional Design : The piperidine-2-carboxylate moiety serves as an E3 ligase recruiter (e.g., for FKBP12), while a second ligand (e.g., SLF or biotin) targets proteins of interest .

- In Vitro Validation : Use of HEK293T cells with Western blotting to monitor ubiquitination and proteasomal degradation .

- Challenges : Optimizing linker length (e.g., trioxa chains) to balance binding affinity and cellular permeability .

Q. What stereochemical challenges arise during synthesis, and how are they addressed?

- Methodological Answer :

- Chiral Centers : The (S)-configuration at the piperidine ring is maintained using enantiopure starting materials (e.g., L-proline derivatives) .

- Racemization Risks : Low-temperature reactions (<0°C) and avoiding strong bases prevent epimerization .

- Analytical Validation : Circular dichroism (CD) or X-ray crystallography (if crystals are obtainable) confirms stereochemistry .

Q. How do researchers resolve contradictions in reported synthetic yields or purity data?

- Methodological Answer :

- Root-Cause Analysis : Compare reaction conditions (e.g., EDCI vs. DCC coupling agents) and impurity profiles via LC-MS .

- Reproducibility Checks : Standardize solvent drying (MgSO₄ vs. Na₂SO₄) and catalyst loadings (e.g., 0.1 mmol HOBt per 1 mmol substrate) .

- Case Study : A 43% yield in one protocol vs. 65% in another may stem from differences in workup (aqueous NH₄Cl vs. direct extraction).

Q. What environmental impact assessments are relevant for large-scale research use?

- Methodological Answer :

- Ecotoxicity Testing : Follow OECD 201/202 guidelines for Daphnia magna or algae to assess aquatic toxicity .

- Degradation Pathways : Hydrolysis studies (pH 5–9 buffers) identify stable metabolites; GC-MS tracks volatile byproducts (e.g., CO₂, NOₓ) .

- Regulatory Compliance : Align with REACH restrictions on persistent metabolites and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。